molecular formula C15H18ClFN2O2 B6782582 N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6782582
M. Wt: 312.76 g/mol
InChI Key: QGGPDRIEILFQEG-IKCIUXDWSA-N
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Description

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrrolidine ring, with additional functional groups including a chlorophenyl, a fluorine atom, and a hydroxymethyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O2/c16-11-3-1-10(2-4-11)12-7-13(12)18-14(21)19-6-5-15(17,8-19)9-20/h1-4,12-13,20H,5-9H2,(H,18,21)/t12-,13+,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPDRIEILFQEG-IKCIUXDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)F)C(=O)NC2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(CO)F)C(=O)N[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the cyclopropyl intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the intermediate.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde or a similar reagent reacts with the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the carbonyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: De-fluorinated compounds or reduced carbonyl compounds.

    Substitution: Amino or thiol-substituted derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carbothioamide: Similar structure but with a carbothioamide group instead of a carboxamide group.

    N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carbamate: Similar structure but with a carbamate group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

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